molecular formula C10H16ClNO2 B13959146 2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13959146
M. Wt: 217.69 g/mol
InChI Key: XPLWPRXBPPKFJI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the chloro and hydroxymethyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yields and purity. Industrial production methods may scale up these laboratory procedures, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but they generally involve binding to the target molecule and altering its activity or function.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone include other spirocyclic compounds with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-chloro-1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H16ClNO2/c11-5-9(14)12-2-1-10(7-12)3-8(4-10)6-13/h8,13H,1-7H2

InChI Key

XPLWPRXBPPKFJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CO)C(=O)CCl

Origin of Product

United States

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